

Application Note: LC-MS Analysis of Rutin and its Metabolites

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Compound of Interest

Compound Name: *Rutin*

Cat. No.: *B1680289*

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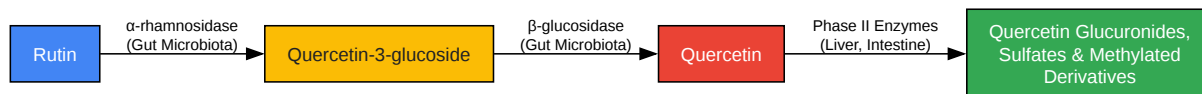
Audience: Researchers, scientists, and drug development professionals.

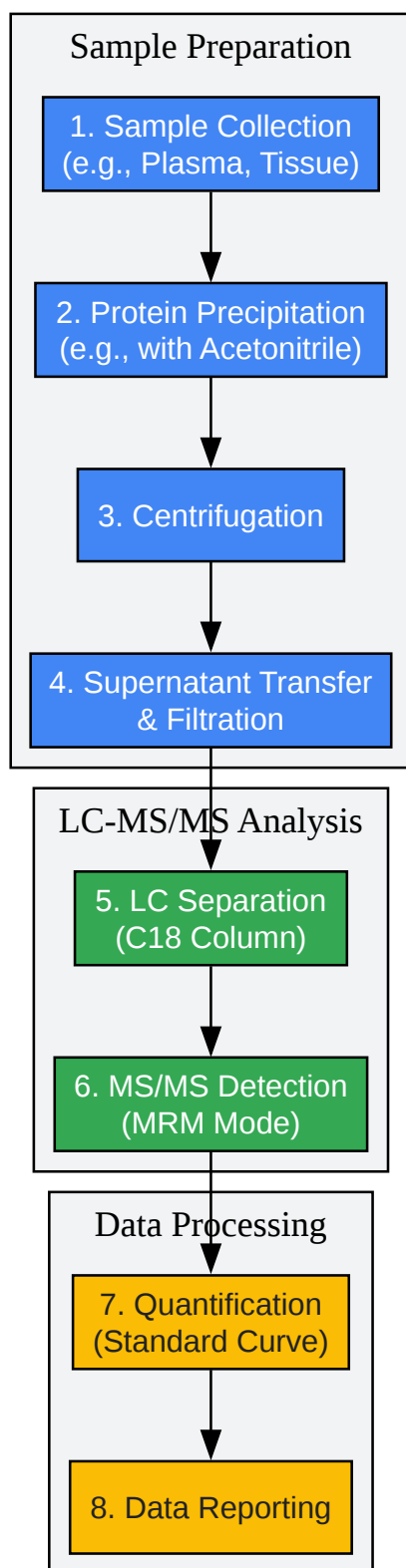
Introduction

Rutin (Quercetin-3-O-**rutinoside**) is a prominent dietary flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties.[2] Upon ingestion, **rutin** undergoes extensive metabolism, primarily by the gut microbiota, which hydrolyzes it to its aglycone, quercetin.[3] Quercetin is then further metabolized in the liver and other tissues into various conjugated forms, such as glucuronides and sulfates.[4][5] The analysis of **rutin** and its metabolites is crucial for understanding its bioavailability, pharmacokinetic profile, and mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and sensitive technique for the simultaneous quantification of these compounds in complex biological matrices.

Metabolic Pathway of Rutin

Rutin itself has low bioavailability due to poor absorption.[6] Its metabolic journey begins in the colon, where gut microbiota enzymes play a critical role. Bacterial α -rhamnosidases and β -glucosidases cleave the **rutinose** sugar moiety to release the aglycone, quercetin.[1][7] Quercetin can then be absorbed and undergo Phase II metabolism in the enterocytes and liver, resulting in the formation of quercetin glucuronides, quercetin sulfates, and methylated quercetin derivatives. These conjugated metabolites are the primary forms found in systemic circulation.[5]





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